molecular formula C28H37FO7 B1666875 Dipropionate de bétaméthasone CAS No. 5593-20-4

Dipropionate de bétaméthasone

Numéro de catalogue: B1666875
Numéro CAS: 5593-20-4
Poids moléculaire: 504.6 g/mol
Clé InChI: CIWBQSYVNNPZIQ-GXPAWERTSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Betamethasone dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is commonly used in topical formulations such as creams, ointments, lotions, and gels to treat various skin conditions, including eczema, psoriasis, and dermatitis . This compound is known for its high potency and effectiveness in reducing inflammation and suppressing the immune response in affected areas.

Applications De Recherche Scientifique

Betamethasone dipropionate has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Betamethasone dipropionate primarily targets the glucocorticoid receptor (GR) . This receptor is a part of the corticosteroid family and plays a crucial role in the regulation of gene transcription, leading to anti-inflammatory, immunosuppressive effects, and other metabolic functions .

Mode of Action

Betamethasone dipropionate acts as a GR agonist . Upon binding to the glucocorticoid receptor, it triggers changes in gene expression. This results in the production of proteins that decrease inflammation and suppress the immune response . It’s worth noting that betamethasone dipropionate contains two esters, enhancing its potency .

Biochemical Pathways

It is known that the activation of the glucocorticoid receptor leads to theinhibition of pro-inflammatory proteins and the promotion of anti-inflammatory proteins . This results in a reduction of inflammation and immune response, which is beneficial in treating conditions like eczema and psoriasis .

Pharmacokinetics

The absorption and potency of betamethasone dipropionate depend on several factors, including the vehicle in which the steroid is delivered . For example, betamethasone dipropionate 0.05% ointment is classified as a highly potent topical steroid, while the 0.05% cream or lotion is considered moderately potent . The use of occlusive dressings with topical steroids significantly increases absorption, thereby increasing the risk for adverse effects .

Result of Action

The primary result of betamethasone dipropionate’s action is the relief of inflammatory and pruritic symptoms of corticosteroid-responsive dermatoses . This is achieved through its anti-inflammatory and immunosuppressive properties . Prolonged use or use over a large surface area can lead to adverse effects, such as the suppression of the hypothalamic-pituitary-adrenal (hpa) axis .

Action Environment

The action of betamethasone dipropionate can be influenced by various environmental factors. For instance, the integrity of the epidermal barrier and the use of occlusive dressings can affect the absorption of the drug . Furthermore, the stability of the drug can be affected by factors such as temperature and pH . Therefore, it’s important to consider these factors when using betamethasone dipropionate for treatment.

Safety and Hazards

Betamethasone dipropionate can have adverse effects when used for prolonged periods of time (periods exceeding two weeks), or across a large surface area (total use greater than 50 grams per week) . One such effect is the ability of the corticosteroid to suppress the hypothalamic–pituitary–adrenal axis . This can lead to a depression in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone, or ACTH .

Orientations Futures

The future directions of Betamethasone dipropionate usage are guided by the ongoing research and development in the field. It is very important that this medicine is used only as directed by a doctor . If no improvement is seen within 2 weeks, reassessment may be necessary . Chronic corticosteroid therapy may interfere with the growth and development of children .

Analyse Biochimique

Biochemical Properties

Betamethasone dipropionate interacts with various biomolecules in the body. It has potent glucocorticoid activity and negligible mineralocorticoid activity . These proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid .

Cellular Effects

Betamethasone dipropionate affects various types of cells and cellular processes. It is known to suppress the hypothalamic-pituitary-adrenal (HPA) axis when used for prolonged periods or across a large surface area . This can lead to a decrease in the release of adrenal hormones such as cortisol and adrenocorticotropic hormone (ACTH) . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Betamethasone dipropionate involves its binding interactions with biomolecules and changes in gene expression. It works by inducing lipocortins, which control the biosynthesis of inflammatory mediators by inhibiting the release of arachidonic acid . This results in decreased inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Betamethasone dipropionate can change over time. For instance, prolonged use of the drug can lead to suppression of the HPA axis . Additionally, the drug’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of Betamethasone dipropionate vary with different dosages . For instance, corticosteroids like Betamethasone dipropionate are generally teratogenic in laboratory animals when administered systemically at relatively low dosage levels .

Metabolic Pathways

Betamethasone dipropionate is involved in several metabolic pathways. It is metabolized primarily by the liver through hydrolysis to its metabolites B17P (primary) and betamethasone and the 6β-hydroxy derivatives of those metabolites, and it is excreted primarily by the kidneys .

Transport and Distribution

Betamethasone dipropionate is transported and distributed within cells and tissues. Once absorbed through the skin, topical corticosteroids like Betamethasone dipropionate are handled through pharmacokinetic pathways similar to systemically administered corticosteroids .

Subcellular Localization

The subcellular localization of Betamethasone dipropionate and its effects on activity or function are complex. The drug can pass through the skin and cause changes to the body’s hormone levels

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Betamethasone dipropionate is synthesized through a series of chemical reactions starting from betamethasone. The synthesis involves esterification of betamethasone with propionic acid in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, betamethasone dipropionate is produced using large-scale chemical reactors. The process involves the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and quality of the final product. The compound is then purified using techniques such as crystallization and filtration to remove any impurities .

Analyse Des Réactions Chimiques

Types of Reactions: Betamethasone dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of betamethasone dipropionate, each with unique chemical and pharmacological properties .

Propriétés

Numéro CAS

5593-20-4

Formule moléculaire

C28H37FO7

Poids moléculaire

504.6 g/mol

Nom IUPAC

[2-[(9R,10S,13S,16S,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7/c1-6-23(33)35-15-22(32)28(36-24(34)7-2)16(3)12-20-19-9-8-17-13-18(30)10-11-25(17,4)27(19,29)21(31)14-26(20,28)5/h10-11,13,16,19-21,31H,6-9,12,14-15H2,1-5H3/t16-,19?,20?,21?,25-,26-,27-,28-/m0/s1

Clé InChI

CIWBQSYVNNPZIQ-GXPAWERTSA-N

SMILES isomérique

CCC(=O)OCC(=O)[C@]1([C@H](CC2[C@@]1(CC([C@]3(C2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)OC(=O)CC

SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

SMILES canonique

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)OC(=O)CC

Apparence

Solid powder

5593-20-4

Description physique

Dry Powder
Light grey odorless solid;  [Sigma-Aldrich MSDS]

Pictogrammes

Acute Toxic; Health Hazard; Environmental Hazard

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly

Solubilité

Soluble in DMSO.

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

augmented betamethasone dipropionate
Beloderm
betamethasone dipropionate
betamethasone propionate
betamethasone-17,21-dipropionate
Diprolene
Diprosone
Maxivate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Betamethasone dipropionate
Reactant of Route 2
Reactant of Route 2
Betamethasone dipropionate
Reactant of Route 3
Reactant of Route 3
Betamethasone dipropionate
Reactant of Route 4
Betamethasone dipropionate
Reactant of Route 5
Betamethasone dipropionate
Reactant of Route 6
Reactant of Route 6
Betamethasone dipropionate
Customer
Q & A

Q1: How does betamethasone dipropionate exert its anti-inflammatory effects?

A1: Betamethasone dipropionate binds to glucocorticoid receptors in the cytoplasm. This complex then translocates to the nucleus, influencing gene transcription. The downstream effects include suppression of pro-inflammatory mediators and modulation of immune cell function. []

Q2: What is the molecular formula and weight of betamethasone dipropionate?

A2: The molecular formula of betamethasone dipropionate is C28H37FO7, and its molecular weight is 504.6 g/mol. []

Q3: How stable is betamethasone dipropionate in topical formulations?

A3: Betamethasone dipropionate exhibits degradation in the presence of water and alcohol. Research has explored non-aqueous vehicles like isopropyl myristate and polyoxypropylene-15 stearyl ether (PSE) to enhance stability. []

Q4: Are there any known incompatibilities of betamethasone dipropionate in topical formulations?

A4: Yes, betamethasone dipropionate is known to be incompatible with calcipotriol in aqueous and alcoholic media. This necessitates the development of specific vehicles to combine both drugs in a single formulation. []

Q5: How does the vehicle affect the skin permeation of betamethasone dipropionate?

A5: Studies using Franz-type diffusion cells have shown that vehicles like isopropyl myristate can reduce the permeation rate of betamethasone dipropionate compared to marketed monotherapy products. Conversely, lanolin does not significantly affect skin permeability, while polyoxypropylene-15 stearyl ether (PSE) can maintain optimal skin permeability. []

Q6: Does increasing the dose of betamethasone dipropionate always lead to a proportional increase in its effect?

A6: Not necessarily. While increasing drug concentration or application duration can enhance drug uptake, achieving steady-state uptake in the stratum corneum might not correlate with a proportionally higher pharmacodynamic response. Even small amounts of betamethasone dipropionate within the skin can maximize receptor response. []

Q7: Has the efficacy of betamethasone dipropionate been compared with other topical agents for psoriasis?

A7: Yes, several studies have compared the efficacy of betamethasone dipropionate with other treatments for psoriasis:

  • Calcipotriol/Betamethasone Dipropionate Combination: Combined treatment with calcipotriol and betamethasone dipropionate demonstrated superior efficacy compared to monotherapy with either agent in multiple studies. [, , , , , , ]
  • Coal Tar-Salicylic Acid: While betamethasone dipropionate showed a faster initial response, both treatments demonstrated comparable overall outcomes in reducing disease severity over 12 weeks. []
  • Tazarotene: Betamethasone dipropionate exhibited a faster onset of action compared to tazarotene gel in treating plaque-type psoriasis, although both treatments were deemed safe and effective. []

Q8: Is there evidence that betamethasone dipropionate can maintain the efficacy of systemic treatments for psoriasis?

A8: A pilot study indicated that topical calcipotriene 0.005% and betamethasone dipropionate 0.064% ointment, when used as an adjunct to etanercept 50 mg/week maintenance therapy, helped sustain the initial efficacy of etanercept and stabilize the disease. []

Q9: What are the common adverse effects associated with betamethasone dipropionate?

A9: While generally safe, betamethasone dipropionate can cause local side effects like skin thinning, striae, telangiectasia, and hypopigmentation, especially with prolonged use. []

Q10: Are there any novel delivery systems for betamethasone dipropionate?

A10: Yes, a betamethasone dipropionate spray formulation (0.05%) has been developed and clinically tested. This formulation demonstrated rapid relief of pruritus and improvement in psoriatic signs, particularly in challenging areas like knee and elbow plaques. []

Q11: What are some alternative topical treatments for psoriasis?

A11: Alternatives to betamethasone dipropionate include other corticosteroids, vitamin D analogs (e.g., calcipotriol, tacalcitol), retinoids (e.g., tazarotene), coal tar preparations, and keratolytics (e.g., salicylic acid). The choice of treatment depends on factors such as disease severity, location, patient preference, and potential side effects. [, ]

Q12: What analytical techniques are employed for quantifying betamethasone dipropionate in formulations?

A12: High-performance liquid chromatography (HPLC) is widely used to quantify betamethasone dipropionate in topical formulations. Researchers have developed and validated various HPLC methods to ensure accurate and reliable measurements of this drug. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.